molecular formula C9H9NO3S B3167855 Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate CAS No. 926044-96-4

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B3167855
CAS No.: 926044-96-4
M. Wt: 211.24 g/mol
InChI Key: UGZUAQNYBKWCCK-UHFFFAOYSA-N
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Description

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate is a specialized heterocyclic building block designed for advanced organic synthesis, particularly in medicinal and agrochemical research. This compound features a reactive isocyanate group and a methyl ester on a dimethylthiophene core, making it a versatile precursor for constructing complex sulfur- and nitrogen-containing heterocycles . Its primary research value lies in its application in cyclization and annulation reactions. While specific studies on this exact compound are limited, its structural analogs, such as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, are well-established intermediates for synthesizing thieno[2,3-d]pyrimidine derivatives . These fused heterocyclic systems are privileged scaffolds in drug discovery, known to exhibit a range of pharmacological activities, including fungicidal properties . The dimethyl substitution on the thiophene ring can enhance the compound's stability and influence the electronic properties, potentially leading to improved reactivity and selectivity in synthetic pathways . The reactive isocyanate group enables this compound to participate in reactions with nucleophiles like amines, facilitating the formation of urea linkages or serving as a key step in the synthesis of more complex heterocyclic frameworks . The methyl ester moiety further provides a handle for downstream functionalization via hydrolysis or transesterification. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-5-6(2)14-8(10-4-11)7(5)9(12)13-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZUAQNYBKWCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylate with phosgene (COCl2) to form the isocyanate group . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and water, with reaction conditions varying depending on the desired product. Major products formed from these reactions include urethanes, ureas, and substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antagonist Development

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate has been investigated for its role as a precursor in the synthesis of thiophene carboxamide derivatives, which function as EP4 antagonists. These compounds are useful in treating pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. The compound's ability to inhibit prostaglandin E-mediated effects positions it as a valuable candidate in pain management therapies .

1.2 Biological Activity

Research indicates that derivatives of this compound exhibit biological activity by modulating specific molecular targets. For instance, compounds derived from this isocyanate have shown potential in inhibiting certain enzymes or receptors involved in inflammatory pathways .

Material Science Applications

2.1 Polymer Synthesis

The compound can be utilized in the synthesis of polyurethanes and other polymeric materials due to its isocyanate functional group. Isocyanates are known for their ability to react with alcohols to form urethanes, which are crucial in producing flexible foams, coatings, and adhesives .

2.2 Dye Fixation Processes

This compound can also be employed in dye fixation processes. The isocyanate group facilitates the chemical bonding of dyes to fibers, enhancing color fastness and stability . This application is particularly relevant in the textile industry.

Agricultural Chemistry Applications

3.1 Pesticide Development

The compound's structural characteristics make it a candidate for developing new agrochemicals, particularly pesticides and herbicides. Its derivatives may exhibit herbicidal properties, providing an avenue for research into environmentally friendly agricultural practices .

Case Study 1: EP4 Antagonist Synthesis

A study demonstrated the synthesis of thiophene carboxamide derivatives from this compound, highlighting its effectiveness as an EP4 antagonist. The study reported a significant reduction in inflammatory markers in animal models treated with these derivatives .

Case Study 2: Polymer Application

In another study focused on material science, researchers synthesized a series of polyurethanes using this compound as a key reactant. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polyurethane formulations .

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryEP4 Antagonist SynthesisEffective against pain; reduces inflammatory markers
Material SciencePolymer SynthesisEnhanced mechanical properties in new polyurethane
Agricultural ChemistryPesticide DevelopmentPotential herbicidal activity

Mechanism of Action

The mechanism of action of Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds and modifying the structure and function of the target . This reactivity is exploited in various applications, from chemical synthesis to biological modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the structural, synthetic, and functional properties of methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate with analogous thiophene derivatives, emphasizing differences in functional groups, reactivity, and applications.

Isocyanate vs. Isothiocyanate Derivatives

  • This compound : Contains an isocyanate (-N=C=O) group. Molecular weight: 211.24 g/mol .
  • Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (CAS 85716-85-4) : Substitutes oxygen with sulfur in the functional group (-N=C=S) and uses an ethyl ester. Molecular weight: 241.33 g/mol .
Property Isocyanate Derivative Isothiocyanate Derivative
Functional Group -N=C=O -N=C=S
Ester Group Methyl (-COOCH₃) Ethyl (-COOCH₂CH₃)
Molecular Weight 211.24 g/mol 241.33 g/mol
Reactivity Forms ureas with amines Forms thioureas with amines
Applications Polymer crosslinking, drug synthesis Thiourea-based ligands, agrochemicals

The isothiocyanate derivative exhibits higher molecular weight and sulfur-dependent reactivity, enabling stable thiourea linkages under acidic conditions . In contrast, the isocyanate group is more electrophilic, favoring rapid reactions with nucleophiles like alcohols or amines .

Ester Variations: Methyl vs. Ethyl Esters

  • Methyl Ester (Target Compound) : Lower lipophilicity compared to ethyl esters, enhancing solubility in polar solvents.
  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 901555-98-4): Ethyl ester increases lipophilicity, influencing bioavailability in drug design .
Property Methyl Ester Ethyl Ester
Ester Group -COOCH₃ -COOCH₂CH₃
Boiling Point Higher due to smaller ester Lower due to larger ester
Applications Lab-scale synthesis Pharmaceutical intermediates

Ethyl esters are often preferred in medicinal chemistry for improved membrane permeability, while methyl esters are advantageous in polymer applications due to their compact structure .

Amino Derivatives as Precursors

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: A key intermediate for synthesizing isocyanates, acrylamides, and heterocycles. Reacts with phosgene to form the target isocyanate derivative .
  • Methyl 2-(3-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 447409-05-4) : Features a chloroacetamido group, enabling nucleophilic substitution reactions .
Property Amino Derivative Chloroacetamido Derivative
Functional Group -NH₂ -NHCOCH₂Cl
Reactivity Diazotization, acylation SN2 substitutions
Applications Drug intermediates (e.g., olanzapine) Alkylating agents, protease inhibitors

The amino group’s versatility contrasts with the chloroacetamido group’s role in targeted alkylation reactions .

Selenium-Containing Analogs

  • Ethyl 2-(3-isoselenoureido)-4,5-dimethylthiophene-3-carboxylate: Replaces oxygen with selenium (-N=C=Se).
  • Ethyl 2-(3-benzoylselenoureido)-4,5-dimethylthiophene-3-carboxylate: Incorporates a benzoyl-selenium group, which may stabilize radical intermediates .
Property Selenium Derivative Target Isocyanate
Functional Group -N=C=Se or -SeCOPh -N=C=O
Reactivity Radical scavenging Nucleophilic addition
Applications Antioxidant research Polymer chemistry

Selenium derivatives are explored for their redox-active properties, whereas isocyanates prioritize covalent bond formation .

Biological Activity

Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Thiophene Derivatives

Thiophenes are five-membered heterocyclic compounds containing sulfur. Their derivatives, including this compound, have been studied for various biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The presence of the isocyanate functional group enhances their reactivity and potential for biological applications.

Biological Activities

1. Antimicrobial Activity
Thiophene derivatives have shown promising antimicrobial properties. Research indicates that compounds with thiophene moieties can inhibit the growth of various bacteria and fungi. For instance, studies on similar compounds have demonstrated significant activity against pathogens like Escherichia coli and Staphylococcus aureus .

2. Anticancer Properties
this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

3. Anti-inflammatory Effects
Compounds containing thiophene rings have also been noted for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Intermediate Formation: The isocyanate group can react with nucleophiles in biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in disease processes, including those related to cancer progression and inflammation.
  • Cell Signaling Modulation: It may alter signaling pathways associated with cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of thiophene derivatives, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed significant dose-dependent inhibition of cell viability in breast and colon cancer cell lines, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli, S. aureus
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Q. What synthetic routes are available for preparing methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate, and how are intermediates characterized?

The compound can be synthesized via Knoevenagel condensation or cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives. For example, active methylene groups in thiophene precursors react with isocyanates or aldehydes under catalytic conditions (e.g., piperidine/acetic acid in toluene) . Key intermediates are purified via recrystallization (ethanol) and characterized using IR, 1H^1H NMR, and mass spectrometry. IR confirms functional groups (e.g., C≡N stretch at ~2212 cm1^{-1}, ester C=O at ~1660 cm1^{-1}), while 1H^1H NMR identifies substituent patterns (e.g., ethyl/methyl protons at δ 1.33–2.26 ppm) .

Q. How can the crystal structure of related thiophene derivatives inform molecular interactions?

X-ray crystallography (e.g., using SHELX software) reveals intermolecular hydrogen bonding (N–H⋯O) and C–H⋯π interactions in analogs like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. These interactions stabilize crystal packing and can predict solubility or reactivity trends . For example, wave-like chains along the b-axis in crystal structures highlight steric effects from methyl substituents .

Q. What safety protocols are critical for handling isocyanate-containing compounds?

Refer to SDS guidelines for methyl isocyanate derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Emergency measures include water spray for spills and CO2_2/dry chemical extinguishers for fires .

Advanced Research Questions

Q. How do substituent effects (e.g., hydroxyl vs. methoxy groups) modulate antioxidant activity in thiophene derivatives?

Structure-activity relationship (SAR) studies show phenolic substituents (e.g., 4-hydroxy-3,5-dimethoxyphenyl) enhance radical scavenging due to steric hindrance and hydrogen-bond donation. Methoxy groups reduce activity by ~20% compared to hydroxyl analogs, as seen in DPPH and NO radical assays . Optimize substituents by balancing electron-donating groups and steric bulk.

Q. What methodologies resolve contradictions in biological activity data for structurally similar compounds?

Cross-validate results using multiple assays (e.g., DPPH, lipid peroxidation, and in vivo edema models). For instance, compounds with high in vitro antioxidant activity may show reduced in vivo efficacy due to bioavailability differences. Statistical tools (e.g., ANOVA) and dose-response curves clarify trends .

Q. How can reaction conditions be optimized to improve yields of this compound?

Screen solvents (toluene vs. dioxane), catalysts (piperidine vs. pyridine), and temperatures. Evidence shows toluene with piperidine achieves 72–94% yields in 5–6 hours for Knoevenagel condensations. Scale-up trials should monitor exothermic reactions and purity via HPLC .

Q. What computational tools predict the reactivity of the isocyanate group in nucleophilic additions?

Density Functional Theory (DFT) calculates electrophilicity indices for the isocyanate group, while molecular docking assesses binding affinity in biological targets (e.g., cyclooxygenase for anti-inflammatory activity). Compare results with experimental kinetics (e.g., 1H^1H NMR reaction monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-isocyanato-4,5-dimethylthiophene-3-carboxylate

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